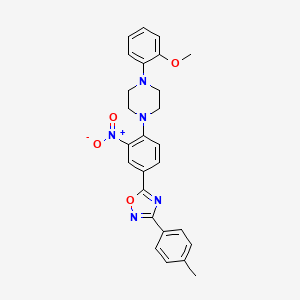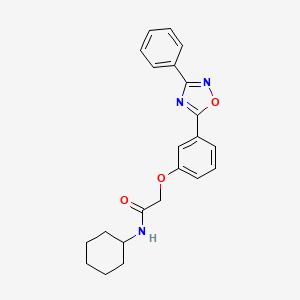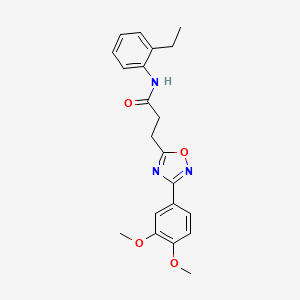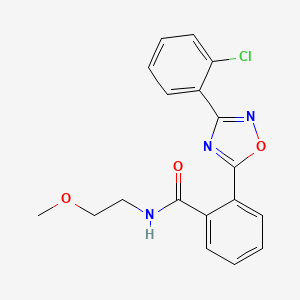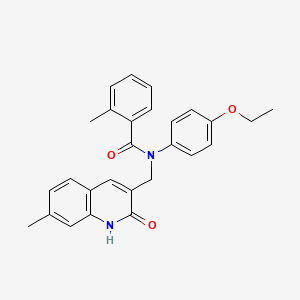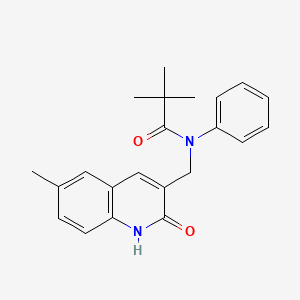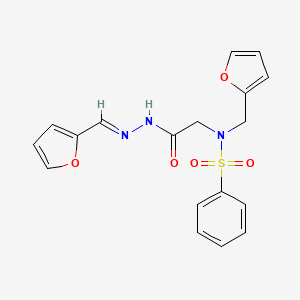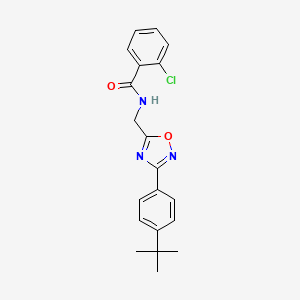
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide involves the inhibition of various enzymes and proteins involved in inflammatory and tumorigenic pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation. In addition, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In addition, the compound has been shown to inhibit the growth and proliferation of various tumor cell lines, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in good yield and purity. In addition, the compound has been shown to have potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. However, there are also limitations to the use of this compound in lab experiments. The compound has not been extensively studied in animal models, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide. One potential direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. The compound has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic value in vivo. Another direction is to investigate the compound's potential use in combination with other anti-inflammatory and anti-tumor agents. The compound has been shown to have synergistic effects with other compounds, such as indomethacin and doxorubicin, in inhibiting tumor growth and proliferation. Finally, further studies are needed to determine the compound's pharmacokinetics and toxicity profile in animal models, which will be important for its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects in various in vitro and in vivo models. Further studies are needed to determine the compound's potential therapeutic value in humans and its pharmacokinetics and toxicity profile in animal models.
合成法
The synthesis of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide involves the reaction of 4-(tert-butyl)benzohydrazide with 2-chloro-5-(chloromethyl)benzoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction yields the desired compound in good yield and purity.
科学的研究の応用
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-chlorobenzamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)14-10-8-13(9-11-14)18-23-17(26-24-18)12-22-19(25)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHVWAWENNEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



